molecular formula C21H15FN2O3S B11484140 N-(4-fluorophenyl)-3-(phenylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide

N-(4-fluorophenyl)-3-(phenylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide

Cat. No.: B11484140
M. Wt: 394.4 g/mol
InChI Key: TWDIDPWEQXTHIK-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-11-DIOXO-3-(PHENYLAMINO)-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene core, a fluorophenyl group, and a phenylamino group. Its distinct chemical properties make it a subject of interest in medicinal chemistry, materials science, and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-11-DIOXO-3-(PHENYLAMINO)-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents. The scalability of the Suzuki–Miyaura coupling reaction makes it a viable option for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-11-DIOXO-3-(PHENYLAMINO)-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-FLUOROPHENYL)-11-DIOXO-3-(PHENYLAMINO)-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-11-DIOXO-3-(PHENYLAMINO)-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-FLUOROPHENYL)-11-DIOXO-3-(PHENYLAMINO)-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE include:

  • N-(4-BROMOPHENYL)-11-DIOXO-3-(PHENYLAMINO)-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE
  • N-(4-CHLOROPHENYL)-11-DIOXO-3-(PHENYLAMINO)-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE

Uniqueness

The uniqueness of N-(4-FLUOROPHENYL)-11-DIOXO-3-(PHENYLAMINO)-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE lies in its fluorophenyl group, which can enhance its biological activity and stability compared to other similar compounds .

This detailed article provides a comprehensive overview of N-(4-FLUOROPHENYL)-11-DIOXO-3-(PHENYLAMINO)-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H15FN2O3S

Molecular Weight

394.4 g/mol

IUPAC Name

3-anilino-N-(4-fluorophenyl)-1,1-dioxo-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H15FN2O3S/c22-14-10-12-16(13-11-14)24-21(25)20-19(23-15-6-2-1-3-7-15)17-8-4-5-9-18(17)28(20,26)27/h1-13,23H,(H,24,25)

InChI Key

TWDIDPWEQXTHIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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